Home > Products > Screening Compounds P109391 > Enfuvirtide Acetate
Enfuvirtide Acetate -

Enfuvirtide Acetate

Catalog Number: EVT-1170030
CAS Number:
Molecular Formula: C204H301N51O64
Molecular Weight: 4492 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enfuvirtide, commonly known by its trade name Fuzeon, is a novel antiretroviral agent belonging to the class of fusion inhibitors. It is designed to prevent the human immunodeficiency virus (HIV) from entering and infecting host cells, thus halting the progression of the infection. Enfuvirtide is particularly significant for patients who have developed resistance to other antiretroviral drugs or those who have limited therapeutic options238.

Applications in Various Fields

HIV Treatment

Enfuvirtide has been approved for use in HIV-infected adults and children over the age of 6. It is particularly useful for treatment-experienced patients who have evidence of viral replication despite ongoing antiretroviral therapy. Clinical trials have demonstrated that enfuvirtide, when added to an optimized background regimen, can lead to significant reductions in viral load. Patients with a CD4+ cell count greater than 100 cells/mm3 and previous exposure to multiple antiretrovirals tend to respond best to enfuvirtide treatment23.

Drug-Drug Interaction Potential

Due to its peptidic nature, enfuvirtide exhibits few interactions with other antiretrovirals and medications used in HIV disease. Studies have shown that enfuvirtide does not significantly influence the activities of various cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. This characteristic makes enfuvirtide a favorable option in combination therapies47.

Potential in COVID-19 Treatment

Interestingly, enfuvirtide has been studied for its potential application beyond HIV treatment. An in silico drug repurposing study has indicated that enfuvirtide could act as a potent fusion inhibitor against SARS-CoV-2, the virus responsible for COVID-19. The study suggests that due to similarities in the fusion mechanisms of HIV-1 and SARS-CoV-2, enfuvirtide could inhibit the entry of SARS-CoV-2 into host cells, presenting a potential new avenue for COVID-19 treatment6.

Pharmacokinetic Improvements

The pharmacokinetic profile of enfuvirtide has been a concern due to its short half-life and low solubility. However, a novel approach involving the conjugation of enfuvirtide with polyethylene glycol (PEG) has shown promise in improving these properties. The resulting enfuvirtide-PEG conjugate exhibits increased solubility and an extended half-life, potentially enhancing the convenience and efficacy of enfuvirtide therapy10.

Future Directions
  • Overcoming Drug Resistance: Developing novel analogs or delivery systems to overcome the emergence of Enfuvirtide resistance in HIV-1. [, ]
  • Improving Pharmacokinetic Properties: Exploring modifications to enhance its stability, bioavailability, and half-life. []

Enfuvirtide (T20)

  • Compound Description: Enfuvirtide, also known as T20, is an antiretroviral medication that is used in combination therapy for the treatment of HIV-1 infection. It is a synthetic peptide that belongs to the class of HIV fusion inhibitors. Enfuvirtide works by binding to the gp41 subunit of the viral envelope glycoprotein, preventing the fusion of the viral and cellular membranes, and thus blocking HIV entry into host cells. While effective, Enfuvirtide has a relatively low antiviral activity and can easily induce drug resistance. []

T1144

  • Compound Description: T1144 is a peptide HIV-1 fusion inhibitor that targets the gp41 subunit of the viral envelope. It is believed to act at both early and late stages of HIV-1 fusion, unlike Enfuvirtide which primarily inhibits at an early stage. []

T20-SF

  • Compound Description: T20-SF is an analog of Enfuvirtide with an additional tryptophan-rich domain (TRM). This modification enhances its ability to bind to the fusion peptide proximal region (FPPR) of gp41. T20-SF demonstrates significantly improved anti-HIV-1 activity compared to Enfuvirtide, including activity against Enfuvirtide-resistant strains. []
  • Relevance: T20-SF is a structurally modified analog of Enfuvirtide Acetate. By adding a TRM, it gains a third binding site on gp41 (NHR, FPPR, and FP) leading to improved potency against HIV-1 compared to Enfuvirtide Acetate. []

LP-40

  • Compound Description: LP-40 is a novel lipopeptide anti-HIV agent derived from Enfuvirtide. It was developed by replacing the tryptophan-rich motif (TRM) at the C-terminal of Enfuvirtide with a fatty acid group. LP-40 exhibits markedly enhanced binding affinity to its target site on gp41 and displays dramatically increased inhibitory activity on HIV-1 membrane fusion, entry, and infection. []
  • Relevance: LP-40 is a structurally modified analog of Enfuvirtide Acetate, created by substituting the TRM with a fatty acid. This modification grants LP-40 enhanced binding affinity and inhibitory activity against HIV-1 compared to Enfuvirtide Acetate. []

LP-11

  • Compound Description: LP-11 is a lipopeptide-based HIV-1 fusion inhibitor. It primarily targets the gp41 pocket site and exhibits improved antiviral potency and in vivo stability compared to Enfuvirtide. []
  • Relevance: Though both are lipopeptide inhibitors targeting the gp41 region of HIV-1, LP-11 differs structurally from Enfuvirtide Acetate. Unlike LP-40 (another Enfuvirtide analog), LP-11 requires a flexible linker between its peptide sequence and lipid moiety for optimal function. It demonstrates different inhibitory characteristics on HIV-1 Env-mediated cell-cell fusion and pseudovirus entry compared to LP-40. []

SC22EK

  • Compound Description: SC22EK is a short C peptide derived from the C-terminal heptad repeat (C peptides) of HIV-1 gp41. These peptides are known inhibitors of virus entry, but short C peptides typically possess low anti-HIV potency. []
  • Relevance: Although SC22EK and Enfuvirtide Acetate both target gp41, SC22EK serves as a base for developing more potent inhibitors. This paper highlights how modifications to SC22EK, like the addition of an M-T hook structure, can significantly enhance its antiviral activity. []

MT-SC22EK

  • Compound Description: MT-SC22EK is a 24-mer peptide derived from the SC22EK peptide. This modified peptide incorporates the M-T hook structure at its N-terminus, dramatically improving its antiviral activity and thermostability. MT-SC22EK exhibits potent inhibition against various HIV-1 subtypes and variants, including those resistant to Enfuvirtide and SC29EK. []
  • Relevance: MT-SC22EK showcases the potential for developing short C-peptide fusion inhibitors with enhanced activity. It demonstrates how structural modifications inspired by understanding the mechanism of Enfuvirtide Acetate and incorporating features like the M-T hook can lead to highly potent inhibitors against a broader range of HIV-1 strains. []

Glatiramer Acetate

  • Compound Description: Glatiramer Acetate is a medication used to treat multiple sclerosis (MS). It is a mixture of synthetic polypeptides that are similar to myelin basic protein, a substance found in the myelin sheath that surrounds and protects nerve fibers. Glatiramer Acetate is thought to work by modifying the immune system's response to myelin basic protein, thereby reducing inflammation and nerve damage. []
  • Relevance: Glatiramer Acetate and Enfuvirtide Acetate are both peptide-based pharmaceuticals that can cause injection site reactions (ISRs). These reactions are thought to be mediated by the activation of antigen-presenting cells, such as monocytes and macrophages. Both compounds were tested in a study using THP-1 cells, a human monocytic cell line, to assess their immunostimulatory properties and potential to induce ISRs. []
Source and Classification

Enfuvirtide acetate is derived from the natural human immunodeficiency virus type 1 envelope protein. It belongs to a new class of antiretroviral medications known as fusion inhibitors. These agents are designed to block the fusion of the viral envelope with the host cell membrane, thereby preventing the virus from entering and infecting the cell. Enfuvirtide acetate is particularly significant as it was the first drug in this class approved for clinical use in treating HIV-1 infection.

Synthesis Analysis

The synthesis of enfuvirtide acetate employs a hybrid approach combining solid-phase peptide synthesis and solution-phase synthesis. The process begins with the stepwise addition of amino acids to a solid resin to form peptide fragments. Following this, these fragments are assembled in solution to yield the complete peptide.

Technical Details:

  • Solid-Phase Synthesis: Utilizes protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to protect amino groups during synthesis. The N-terminal Fmoc group is removed using piperidine in dimethylformamide.
  • Coupling Agents: Commonly used coupling reagents include dicyclohexylcarbodiimide and uronium salts such as HATU.
  • Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid.
  • Purification: High-performance liquid chromatography (HPLC) is employed for purification after synthesis, yielding high purity products suitable for pharmaceutical use .
Molecular Structure Analysis

Enfuvirtide acetate consists of a sequence of 36 amino acids with a molecular formula of C_34H_45N_9O_9S. Its structure features critical regions that interact with the HIV-1 gp41 protein. The compound's molecular weight is approximately 659.84 g/mol.

Structural Highlights:

  • Peptide Backbone: Composed of repeating amide bonds formed between amino acids.
  • Functional Groups: Contains several functional groups that contribute to its biological activity, including amine and carboxylic acid groups.
  • Conformation: The specific conformation of enfuvirtide acetate is crucial for its binding affinity to viral proteins .
Chemical Reactions Analysis

The primary chemical reactions involving enfuvirtide acetate include peptide bond formation through amide coupling. This process is essential during its synthesis and does not typically involve oxidation or reduction reactions under physiological conditions.

Key Reaction Parameters:

  • Coupling Conditions: Peptide bond formation generally occurs in dimethylformamide at controlled temperatures to ensure optimal yield.
  • Reagents: Carbodiimides are frequently utilized as coupling agents to facilitate the formation of amide bonds between amino acids .
Mechanism of Action

Enfuvirtide acetate acts by binding specifically to the first heptad-repeat region (HR1) of the HIV-1 gp41 envelope glycoprotein. This binding inhibits the conformational changes necessary for viral fusion with host cells.

Mechanistic Insights:

  • Target Interaction: By preventing the conformational rearrangements in gp41, enfuvirtide acetate effectively blocks the fusion process.
  • Pharmacokinetics: The compound has a mean terminal elimination half-life of approximately 3.8 hours when administered intravenously.
  • Cellular Impact: It prevents HIV from entering uninfected CD4+ T cells, thereby reducing viral load and transmission .
Physical and Chemical Properties Analysis

Enfuvirtide acetate exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent.

Applications

Enfuvirtide acetate is primarily used in clinical settings as part of highly active antiretroviral therapy (HAART) for individuals infected with HIV-1. Its unique mechanism allows it to be effective even against strains resistant to other antiretroviral drugs.

Clinical Applications:

  • Combination Therapy: Often used in conjunction with other antiretroviral agents to enhance treatment efficacy.
  • Resistance Management: Valuable for patients who have developed resistance to other classes of HIV medications .
Introduction to Enfuvirtide Acetate

Historical Development of HIV Fusion Inhibitors

The global HIV/AIDS pandemic, affecting approximately 38 million people by 2003, underscored the urgent need for novel antiretroviral agents. While reverse transcriptase and protease inhibitors transformed HIV into a chronic condition, the emergence of multidrug-resistant strains highlighted therapeutic gaps. This catalyzed research into viral entry mechanisms, specifically the fusion process mediated by the envelope glycoprotein gp41. Early epitope-mapping experiments during HIV vaccine development revealed that synthetic peptides derived from gp41’s heptad repeat 2 (HR2) domain unexpectedly inhibited viral fusion. This serendipitous discovery laid the foundation for rational drug design targeting fusion, a previously unexploited step in the HIV lifecycle [1] [10].

Enfuvirtide (marketed as Fuzeon®) emerged as the culmination of this research. Its development represented a landmark achievement, culminating in 2003 with approvals from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMEA). It was the first fusion inhibitor approved for clinical use, establishing an entirely new fourth class of antiretrovirals distinct from nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs). Its approval was particularly significant for treatment-experienced patients with advanced disease and limited therapeutic options [1] [8].

Table 1: Key Milestones in HIV Fusion Inhibitor Development

YearMilestoneSignificance
Late 1980s - Early 1990sIdentification of gp41 role in HIV fusionElucidated conformational changes enabling viral-cell membrane fusion
Mid-1990sDiscovery of antiviral activity in gp41-derived peptidesSerendipitous finding during HIV vaccine epitope mapping
1999-2002Phase I/II Clinical Trials of Enfuvirtide (T-20)Demonstrated significant viral load reduction and established dosing regimen
2003FDA and EMEA Approval of EnfuvirtideFirst fusion inhibitor approved for salvage therapy in treatment-experienced patients
Post-2003Development of next-generation inhibitors (e.g., T-1249, T-2635, Sifuvirtide)Aimed to overcome limitations like short half-life and enfuvirtide resistance [1] [3] [8]

Structural Classification of Enfuvirtide Acetate as a Synthetic Peptide

Enfuvirtide acetate is a linear, synthetic 36-amino acid peptide with the acetylated sequence: Ac-Tyr-Thr-Ser-Leu-Ile-His-Ser-Leu-Ile-Glu-Glu-Ser-Gln-Asn-Gln-Gln-Glu-Lys-Asn-Glu-Gln-Glu-Leu-Leu-Glu-Leu-Asp-Lys-Trp-Ala-Ser-Leu-Trp-Asn-Trp-Phe-NH₂. Its molecular formula is C₂₀₆H₃₀₅N₅₁O₆₆, and it has an average molecular weight of 4491.88 Da (4551.93 Da as the acetate salt). Structurally, it is a biomimetic peptide designed to mimic residues 127-162 within the HR2 region of the HIV-1 gp41 envelope glycoprotein [3] [5].

The peptide's primary mechanism relies on its high-affinity binding to the transiently exposed first heptad repeat (HR1) region of gp41 during the fusion process. This binding competitively inhibits the natural interaction between HR1 and HR2, preventing the formation of the stable six-helix bundle structure essential for driving the merger of the viral and host cell membranes. Consequently, viral entry into CD4⁺ T-cells is blocked [1] [5] [10].

Manufacturing enfuvirtide presented unprecedented challenges due to its large size for a synthetic peptide therapeutic. Traditional solid-phase peptide synthesis (SPPS) alone was inefficient. Therefore, an industrial-scale process combining SPPS with solution-phase fragment condensation was developed. This involved synthesizing smaller peptide fragments (e.g., 1-12, 13-24, 25-36) using SPPS on resin supports with Fmoc/tBu chemistry, followed by meticulous deprotection, cleavage, purification, and subsequent condensation of the fragments in solution. Protecting groups like tert-butyl (tBu) for side chains and trityl (Trt) for specific residues were crucial. The process demanded rigorous analytical controls (e.g., high-performance liquid chromatography, mass spectrometry) to ensure purity and consistency of the final acetate salt product [1] [7].

Table 2: Key Structural and Physicochemical Characteristics of Enfuvirtide Acetate

CharacteristicDetailSignificance
Amino Acid SequenceAc-YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWF-NH₂Mimics gp41 HR2 domain (residues 127-162)
Molecular Weight4551.93 Da (Acetate salt)Large synthetic peptide therapeutic
Chemical FormulaC₂₀₆H₃₀₅N₅₁O₆₆Reflects complex peptide structure
Isoelectric Point (pI)~4.30Highly acidic nature influences solubility and formulation
SolubilitySoluble in water/DMSO (requires pH adjustment ~10)Impacts delivery route (subcutaneous injection)
ManufacturingHybrid Solid-Phase + Solution-Phase SynthesisRequired for large-scale production of this complex peptide [3] [5] [7]

Role in Antiretroviral Therapy: From Discovery to Clinical Adoption

Enfuvirtide's clinical value lies in its unique mechanism of action and extracellular site of activity. Unlike NRTIs, NNRTIs, or PIs, which act intracellularly on viral enzymes, enfuvirtide blocks viral entry extracellularly. This grants it two critical advantages: 1) A low potential for cross-resistance with existing drug classes, as its target (gp41) is distinct from viral enzymes; and 2) Minimal drug-drug interactions related to cytochrome P450 metabolism, as it undergoes catabolism to amino acids rather than hepatic processing [5] [8] [10].

Definitive evidence for its efficacy came from the pivotal Phase III TORO (T-20 vs. Optimized Regimen Only) 1 and 2 trials. These studies enrolled heavily treatment-experienced patients with documented resistance to drugs from at least three existing classes. Patients were randomized to receive an optimized background regimen (OBR) alone or OBR plus enfuvirtide (90 mg subcutaneously twice daily). Combined results demonstrated significantly superior outcomes for enfuvirtide:

  • Virological Response: Mean viral load reduction of -1.48 log₁₀ copies/mL vs. -0.63 log₁₀ copies/mL with OBR alone at 24 weeks.
  • Immunological Response: Mean CD4⁺ T-cell count increase of 91 cells/mm³ vs. 45 cells/mm³ at 24 weeks.
  • Durability: Responses were durable, with 26.5% of patients in the enfuvirtide group maintaining a viral load <400 copies/mL at 96 weeks [2] [8].

Subgroup analyses identified predictors of optimal response: baseline CD4⁺ count >100 cells/mm³, baseline viral load <100,000 copies/mL, fewer prior antiretroviral exposures (<10 drugs), and crucially, the inclusion of at least two other active agents in the OBR. This last factor underscored enfuvirtide's role as a synergistic component of combination therapy, not a standalone agent [2] [10].

Further validation came from the RESIST (tipranavir) and POWER (darunavir) trials. In RESIST, enfuvirtide-naïve patients receiving ritonavir-boosted tipranavir plus OBR containing enfuvirtide had a response rate of 58.5% (≥1 log₁₀ viral load reduction) versus 21.6% for those receiving comparator PI plus enfuvirtide. Similarly, in POWER, 81% of enfuvirtide-naïve patients receiving ritonavir-boosted darunavir plus enfuvirtide achieved a ≥1 log₁₀ reduction in viral load, compared to 56% of those on darunavir without enfuvirtide. These results solidified enfuvirtide's position as a critical enhancer of salvage regimens incorporating new-generation PIs [2] .

Table 3: Clinical Efficacy of Enfuvirtide in Key Trials

Trial (Population)InterventionKey Efficacy Outcome (Time Point)Significance
TORO 1 & 2 (Combined Analysis; Treatment-Experienced)OBR + Enfuvirtide vs OBR alone-1.48 log₁₀ copies/mL vs -0.63 log₁₀ copies/mL VL reduction (24 wks); 91 vs 45 CD4⁺ cells/mm³ gain (24 wks); 26.5% <400 copies/mL (96 wks)Superior virological and immunological response vs OBR alone; durable effect
RESIST (PI-Experienced)TPV/r + OBR (+ENF if naïve) vs CPI + OBR (+ENF if naïve)58.5% response (≥1 log₁₀ VL reduction) in ENF-naïve TPV/r+ENF arm vs 21.6% in CPI+ENF arm (48 wks)Enfuvirtide significantly boosted efficacy of new PI (tipranavir)
POWER (Highly PI-Experienced)DRV/r + OBR (+/- ENF) vs CPI + OBR81% response (≥1 log₁₀ VL reduction) in ENF-naïve DRV/r+ENF arm vs 56% in DRV/r without ENF arm (48 wks)Enfuvirtide significantly boosted efficacy of new PI (darunavir) [2]

Enfuvirtide acetate thus represents a cornerstone achievement in antiretroviral drug development. Its discovery validated viral fusion as a therapeutically viable target, its complex structure pushed the boundaries of peptide synthesis, and its clinical success provided a crucial lifeline for patients with multidrug-resistant HIV-1 infection, fundamentally altering the landscape of salvage therapy [1] [8] [10].

Properties

Product Name

Enfuvirtide Acetate

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C204H301N51O64

Molecular Weight

4492 g/mol

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1

InChI Key

PEASPLKKXBYDKL-FXEVSJAOSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C

Synonyms

DP 178
DP-178
DP178
enfuvirtide
Fuzeon
pentafuside
peptide T20
T20 peptide
T20, Peptide

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.